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For Researchers, Scientists, and Drug Development Professionals

Introduction
HMR 1556 is a chromanol derivative that has emerged as a highly potent and selective blocker

of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, mediated by

the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac

action potential.[1][2] The specificity of HMR 1556 for the IKs channel over other cardiac ion

channels makes it an invaluable tool for cardiovascular research and a potential candidate for

antiarrhythmic drug development.[1][2] This technical guide provides a comprehensive

overview of the chemical structure, biological activity, and experimental methodologies related

to HMR 1556.

Chemical Structure and Properties
HMR 1556 is a chiral molecule with a specific stereochemistry that is crucial for its high-affinity

binding to the IKs channel.

IUPAC Name: N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-

benzopyran-4-yl]-N-methylmetanesulfonamide

SMILES String: CC2(C)--INVALID-LINK----INVALID-LINK--C1=CC(OCCCC(F)

(F)F)=CC=C1O2
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Molecular Formula: C17H24F3NO5S

Molecular Weight: 411.44 g/mol

CAS Number: 223749-46-0

Quantitative Data: Biological Activity
HMR 1556 exhibits a high degree of selectivity for the IKs channel. The following table

summarizes its inhibitory activity (IC50 values) against various cardiac ion currents.

Ion
Channel/Current

Species/Cell Type IC50 Reference

IKs
Canine Ventricular

Myocytes
10.5 nM [1][2]

IKs
Guinea Pig Ventricular

Myocytes
34 nM [3]

IKs

Xenopus Oocytes

(expressing human

minK)

120 nM [3]

IKr
Canine Ventricular

Myocytes
12.6 µM [1][2]

Ito
Canine Ventricular

Myocytes
33.9 µM [1][2]

ICa,L
Canine Ventricular

Myocytes
27.5 µM [1][2]

IK1
Canine Ventricular

Myocytes
Unaffected [1][2]

Mechanism of Action: Modulation of the Cardiac
Action Potential
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The primary mechanism of action of HMR 1556 is the blockade of the IKs potassium channel.

This channel is critical for the repolarization phase (Phase 3) of the cardiac action potential. By

inhibiting the outward flow of potassium ions through the IKs channel, HMR 1556 prolongs the

action potential duration (APD). This effect is particularly relevant in the context of certain

cardiac arrhythmias where a shortened APD can contribute to reentry circuits.
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Effect of HMR 1556 on the Cardiac Action Potential.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of HMR 1556.

Isolation of Canine Ventricular Myocytes
This protocol is adapted from methodologies described in the literature for studying cardiac ion

channels.

Materials:

Adult mongrel dogs

Heparin

Sodium pentobarbital

Langendorff apparatus

Tyrode's solution (in mM): NaCl 135, KCl 5.4, MgCl2 1.0, NaH2PO4 0.33, CaCl2 1.8, HEPES

10, glucose 10; pH adjusted to 7.4 with NaOH.

Ca2+-free Tyrode's solution

Enzyme solution: Ca2+-free Tyrode's solution containing 0.1% collagenase (Type II) and

0.1% bovine serum albumin.

Kraftbrühe (KB) solution (in mM): KCl 20, K2HPO4 10, glucose 25, mannitol 40, L-glutamic

acid 70, β-hydroxybutyric acid 10, taurine 20, EGTA 10; pH adjusted to 7.4 with KOH.

Procedure:

Anesthetize the dog with sodium pentobarbital (30 mg/kg, i.v.) following heparinization (500

IU/kg).

Excise the heart and cannulate the aorta on a Langendorff apparatus.

Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1673320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Switch the perfusion to the enzyme solution and perfuse for 20-30 minutes.

Remove the left ventricle and mince the tissue in Ca2+-free Tyrode's solution.

Gently agitate the tissue to disperse individual myocytes.

Filter the cell suspension to remove undigested tissue.

Wash the cells by centrifugation and resuspend in normal Tyrode's solution with gradually

increasing Ca2+ concentrations.

Store the isolated myocytes in KB solution at 4°C until use.

Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of specific ion currents from isolated ventricular

myocytes.

Materials:

Isolated ventricular myocytes

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries

Microforge

Micromanipulator

External solution (Tyrode's solution as described above)

Internal (pipette) solution for IKs recording (in mM): K-aspartate 120, KCl 20, Mg-ATP 5,

HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.

HMR 1556 stock solution (e.g., 10 mM in DMSO).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1673320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pull patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final

resistance of 2-4 MΩ when filled with the internal solution.

Place isolated myocytes in a recording chamber on the stage of an inverted microscope and

perfuse with the external solution at 36 ± 1 °C.

Approach a myocyte with the patch pipette using a micromanipulator and form a high-

resistance seal (GΩ seal) with the cell membrane.

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-

cell configuration.

Allow the cell to equilibrate with the pipette solution for 5-10 minutes.

To record IKs, apply a voltage-clamp protocol. A typical protocol involves holding the

membrane potential at -40 mV and applying depolarizing pulses to various test potentials

(e.g., +50 mV for 2 seconds) to activate the IKs current. The tail current is then recorded

upon repolarization to -40 mV.

To isolate IKs from other currents, specific blockers for other channels (e.g., nifedipine for

ICa,L, E-4031 for IKr) can be added to the external solution.

Apply different concentrations of HMR 1556 to the external solution to determine the

concentration-response relationship and calculate the IC50 value.
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Experimental Workflow for HMR 1556 Evaluation
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Typical Experimental Workflow.
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Conclusion
HMR 1556 is a powerful pharmacological tool for the investigation of the IKs channel's role in

cardiac electrophysiology. Its high potency and selectivity make it superior to other IKs

blockers. The detailed methodologies provided in this guide offer a starting point for

researchers aiming to utilize HMR 1556 in their studies of cardiac function and arrhythmia

models. Further research into the precise binding site and molecular interactions of HMR 1556
with the KCNQ1/KCNE1 channel complex will continue to enhance our understanding of its

mechanism of action and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium
current - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [HMR 1556: A Technical Guide to a Potent and Selective
IKs Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673320#what-is-the-chemical-structure-of-hmr-
1556]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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